4-methylcyclohexane-1-carbonyl chloride

TRPV4 antagonist Medicinal chemistry Conformational drug design

4-Methylcyclohexane-1-carbonyl chloride (CAS 58752-86-6; synonym: 4-methylcyclohexanecarbonyl chloride, trans‑4‑methylcyclohexane‑1‑carbonyl chloride CAS 55930‑23‑9) is a cycloaliphatic acyl chloride (C₈H₁₃ClO, MW 160.64). The compound exists as a colourless to pale‑yellow liquid with a predicted boiling point of 193 ± 9 °C, density 1.052 ± 0.06 g/cm³, flash point ∼91 °C, and refractive index ∼1.460.

Molecular Formula C8H13ClO
Molecular Weight 160.6
CAS No. 58752-86-6
Cat. No. B6267695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylcyclohexane-1-carbonyl chloride
CAS58752-86-6
Molecular FormulaC8H13ClO
Molecular Weight160.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylcyclohexane-1-carbonyl Chloride (CAS 58752-86-6): Acyl Chloride Intermediate for Molecular Design & Procurement Specifications


4-Methylcyclohexane-1-carbonyl chloride (CAS 58752-86-6; synonym: 4-methylcyclohexanecarbonyl chloride, trans‑4‑methylcyclohexane‑1‑carbonyl chloride CAS 55930‑23‑9) is a cycloaliphatic acyl chloride (C₈H₁₃ClO, MW 160.64) . The compound exists as a colourless to pale‑yellow liquid with a predicted boiling point of 193 ± 9 °C, density 1.052 ± 0.06 g/cm³, flash point ∼91 °C, and refractive index ∼1.460 [1]. It serves as a reactive electrophilic building block for introducing the 4‑methylcyclohexanecarbonyl fragment into amides, esters, and more complex architectures relevant to medicinal chemistry and agrochemical synthesis .

Why Generic Acyl Chloride Substitution Fails for 4‑Methylcyclohexane-1-carbonyl Chloride in Drug‑Discovery Settings


Although cyclohexanecarbonyl chloride and 4‑methylbenzoyl chloride share the acyl chloride functional group, their differing ring architectures (alicyclic vs. aromatic) and substitution patterns produce markedly distinct physicochemical, potency, and conformational profiles. Unsubstituted cyclohexanecarbonyl chloride lacks the conformational bias conferred by the 4‑methyl group, which in TRPV4 antagonist programmes has been shown to deliver up to 280‑fold potency gains over the desmethyl analog [1]. Conversely, 4‑methylbenzoyl chloride introduces an aromatic ring that raises the boiling point by >30 °C and increases density by ∼11 %, altering purification and formulation behaviour . Therefore, direct substitution of one acyl chloride for another without accounting for these quantifiable differences risks compromised biological activity, divergent physicochemical properties, and ultimately failed synthesis or assay outcomes.

Quantitative Differential Evidence for 4‑Methylcyclohexane-1-carbonyl Chloride Against Closest Structural Analogs


TRPV4 Inhibitor Potency: 280‑Fold Gain of Methylcyclohexane Core Over Desmethylcyclohexane Core

In a systematic matched‑pair analysis of TRPV4 antagonist series, the methylcyclohexanecarbonyl core (derived from 4‑methylcyclohexane‑1‑carbonyl chloride) increased hTRPV4 IC₅₀ potency by up to 280‑fold relative to the desmethylcyclohexane core. For the ortho‑OMe N‑aryl analog (cmpd 22), IC₅₀ = 1.2 nM vs. 340 nM for the corresponding desmethyl congener (cmpd 13). This 'methyl effect' was observed across a broad set of substituents, with median fold‑changes of 20–45× (Table 3, Me‑effect column) [1]. The conformational constraint imparted by the methyl group is hypothesised to pre‑organise the cyclohexane‑N‑aryl geometry for optimal binding, an effect that cannot be replicated by unsubstituted cyclohexanecarbonyl chloride [1].

TRPV4 antagonist Medicinal chemistry Conformational drug design

Boiling Point and Volatility: Intermediate Position Between Cyclohexanecarbonyl Chloride and 4‑Methylbenzoyl Chloride

4‑Methylcyclohexane‑1‑carbonyl chloride exhibits a predicted boiling point of 193 ± 9 °C at 760 mmHg [1]. This is 9 °C higher than the structurally simpler cyclohexanecarbonyl chloride (bp 184 °C, lit.) and 32–34 °C lower than the aromatic analog 4‑methylbenzoyl chloride (bp 225–227 °C, lit.) . The density follows a parallel trend: 1.052 g/cm³ (predicted) for the target compound [1], compared with 1.096 g/cm³ for cyclohexanecarbonyl chloride and 1.169 g/cm³ for 4‑methylbenzoyl chloride . These differences are significant for distillation, flash‑point classification, and solvent compatibility during work‑up.

Physicochemical property Purification Scale‑up

Chromatographic Lipophilicity (ChromLogD): Methylcyclohexane Core Delivers Defined Lipophilicity Window Complementing Aryl Substitution

The methylcyclohexane‑carbonyl fragment contributes a measurable and tunable lipophilicity increment. Across a panel of N‑aryl matched pairs, ChromLogD at pH 7.4 ranged from 4.6 to 5.7 for methylcyclohexane‑core compounds, compared with 4.2–5.3 for the corresponding desmethylcyclohexane‑core analogs (ΔChromLogD = 0.1–0.4 units) [1]. This modest increase in lipophilicity, coupled with the substantial potency gain, translates to improved lipophilic ligand efficiency (LLE) values (e.g., LLE = 4.3 for methylcyclohexane cmpd 22 vs. LLE = 2.7 for desmethyl cmpd 13) [1].

Lipophilicity ADME Lead optimisation

Stereochemically Defined trans Isomer: Conformational Control for Structure‑Based Design

The commercially supplied 4‑methylcyclohexane‑1‑carbonyl chloride is predominantly the trans isomer (CAS 55930‑23‑9), as confirmed by ChemSpider and supplier catalogues . In contrast, cyclohexanecarbonyl chloride has no stereochemical element, and 4‑methylbenzoyl chloride is planar. The trans configuration fixes the methyl group equatorial, imposing a well‑defined conformational bias that has been directly linked to the potency and PK advantages described above [1]. The cis isomer, if present, would project the methyl group axial, altering the molecular shape and potentially disrupting binding.

Stereochemistry Conformational biasing Chiral synthesis

Validated Synthetic Protocol from Patent US8815926B2: Reproducible Access via Oxalyl Chloride/DMF

A specific synthetic procedure for 4‑methylcyclohexanecarbonyl chloride is documented in patent US8815926B2, using trans‑4‑methyl‑1‑cyclohexane carboxylic acid (8.2 g, 56.5 mmol) treated with oxalyl chloride (11.5 g, 90.0 mmol) and catalytic DMF (44 µL) in CH₂Cl₂ (350 mL) at 0 °C [1]. While this patent synthesises the compound in situ for further derivatisation, it provides a validated, scalable entry point. By contrast, syntheses of the corresponding ethyl‑ or tert‑butyl‑cyclohexanecarbonyl chlorides often require different conditions or are less widely reported, making this compound a more accessible alicyclic acyl chloride for parallel library synthesis .

Synthetic method Process reproducibility Scale‑up

Commercial Availability and Pricing: Research‑Scale Access with Defined Purity

4‑Methylcyclohexane‑1‑carbonyl chloride is offered by multiple reputable vendors (e.g., MACKLIN, AKSci) at 95% purity, with pricing of approximately 756 CN¥/250 mg and ~2950 CN¥/5 g (MACKLIN) . In comparison, cyclohexanecarbonyl chloride is less expensive but lacks the methyl‑driven potency advantages; 4‑ethylcyclohexanecarbonyl chloride, while commercially listed, is less widely stocked and often requires custom synthesis, leading to longer lead times and higher unit costs. The target compound thus occupies a 'sweet spot' of demonstrated biological relevance, synthetic accessibility, and commercial availability for research procurement.

Procurement Supply chain Cost‑effectiveness

Procurement‑Driven Application Scenarios for 4‑Methylcyclohexane-1-carbonyl Chloride Based on Differential Evidence


TRPV4 Antagonist Lead Optimisation Programs Requiring Sub‑Nanomolar Potency

Research groups pursuing TRPV4 inhibitors for pulmonary edema or heart failure can leverage the 280‑fold potency gain documented for the methylcyclohexane core over the desmethyl analog (IC₅₀ 1.2 nM vs. 340 nM for matched ortho‑OMe N‑aryl pairs) [1]. Procuring 4‑methylcyclohexane‑1‑carbonyl chloride rather than cyclohexanecarbonyl chloride is directly justified by the SAR in Tables 2 and 3 of the GSK2798745 discovery paper, where the methyl effect is the single largest potency driver in the series.

Conformationally Biased Amide/Ester Library Synthesis for CNS or Oncology Targets

Medicinal chemists constructing amide or ester libraries that require a defined alicyclic conformation should select this trans‑enriched building block. The equatorial methyl group restricts the cyclohexane ring conformation, a feature exploited in the GSK TRPV4 series to simultaneously improve potency and rat PK (MRT 2.1 h for cmpd 14) [1]. Using the achiral, unsubstituted cyclohexanecarbonyl chloride would eliminate this conformational control and reduce ligand efficiency.

Process Development Requiring a Mid‑Volatility Acyl Chloride with Documented Synthetic Entry

Scale‑up groups needing an acyl chloride with boiling point intermediate between cyclohexanecarbonyl chloride (184 °C) and 4‑methylbenzoyl chloride (225 °C) can select 4‑methylcyclohexane‑1‑carbonyl chloride (bp ∼193 °C) [2][3]. The patented oxalyl chloride/DMF procedure provides a directly transferable synthesis from 4‑methylcyclohexanecarboxylic acid, reducing process development time compared to higher alkyl homologs with sparse literature precedent [4].

Cost‑Effective Procurement of Stereochemically Defined Alicyclic Building Blocks

Purchasing departments can justify the selection of this compound over custom‑synthesized 4‑ethyl‑ or 4‑tert‑butylcyclohexanecarbonyl chlorides based on superior vendor availability, defined purity (≥95%), and transparent catalogue pricing (~756 CN¥/250 mg) . The documented biological relevance (280‑fold potency gain) further supports the procurement case over the cheaper but biologically inferior cyclohexanecarbonyl chloride [1].

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